molecular formula C20H16N2O B12818625 4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B12818625
M. Wt: 300.4 g/mol
InChI Key: VNKLZQCCCHJDTO-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features an oxazole ring fused with a pyridine ring and substituted with phenyl groups. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, organic electronics, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the condensation of picolinamide with benzaldehydes in the presence of a palladium catalyst (Pd(TFA)2) in n-octane . This cascade reaction is promoted by trifluoroacetic acid (TFA) generated in situ from the palladium catalyst. The reaction proceeds under mild conditions and provides rapid access to the desired oxazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of dihydrooxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazole and dihydrooxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: The compound is investigated for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific oxazole-pyridine fusion and phenyl substitutions, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

4,5-diphenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H16N2O/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-20(22-18)17-13-7-8-14-21-17/h1-14,18-19H

InChI Key

VNKLZQCCCHJDTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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